Cas no 60-51-5 (dimethoate)

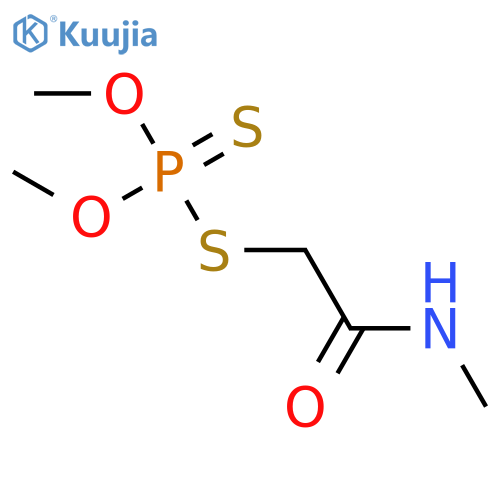

dimethoate structure

商品名:dimethoate

dimethoate 化学的及び物理的性質

名前と識別子

-

- dimethoate

- O,O-dimethyl methylcarbamoylmethyl phosphorodithioate

- Dimethoate in acetone

- Additions to Method 8140

- Dimethoate solution

- Method 8270B - Organophosphorous Pesticide Mix

- 2-dimethoxyphosphinothioylthio-N-methylacetamide

- Aadimethoal

- BI 58

- CHAMP

- CYGON

- FIP

- L 395

- Lurgo

- O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate

- O,O-dimethyl S-methylcarbamoylmethyl phosphorodithioate

- O,O-Dimethyl S-methylcarbomoylmethyl phosphorodithioate

- oms94

- phosphamide

- ROGOR

- Tara

- O,O-Dimethyl S-(N-methylcarbamoylmethyl) phosphorodithioate

- Phosphorodithioic acid O,O-dimethyl S-(2-(methylamino)-2-oxoethyl) ester

- Def

- Defend

- Fosfamid

- Perfekthion

- Rebelate

- Roxion

-

- MDL: MFCD00053676

- インチ: 1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)

- InChIKey: MCWXGJITAZMZEV-UHFFFAOYSA-N

- ほほえんだ: CNC(CSP(OC)(OC)=S)=O

- BRN: 1785339

計算された属性

- せいみつぶんしりょう: 229.00000

- どういたいしつりょう: 228.999621

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 105

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 白色結晶でカンフル味があり、工業製品は通常薄黄褐色の乳液である[1]

- 密度みつど: 1.281

- ゆうかいてん: 52-52.5 ºC

- ふってん: 107 ºC (0.05 torr)

- フラッシュポイント: 華氏温度:224.6°f

摂氏度:107°c - 屈折率: nD65 1.5334

- すいようせい: 微溶性2.5 g/100 ml

- PSA: 114.76000

- LogP: 2.02440

- マーカー: 13,3246

- かんど: 光に敏感

- ようかいせい: 水に微溶解し、エタノール/クロロホルム/ベンゼン/ケトンなどに溶解する[7]

dimethoate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225,H302,H312,H319,H332

- 警告文: P210,P280,P305+P351+P338

- 危険物輸送番号:UN 2783

- WGKドイツ:3

- 危険カテゴリコード: 21/22

- セキュリティの説明: S2-S36/37-S24/25-S23-S53-S26

- RTECS番号:TE1750000

-

危険物標識:

- 包装グループ:III

- 包装カテゴリ:III

- どくせい:LD50 orally in rats: 250 mg/kg (Schafer)

- ちょぞうじょうけん:2-8°C

- 包装等級:III

- 危険レベル:6.1

- 危険レベル:6.1(b)

- リスク用語:R21/22

- セキュリティ用語:6.1(b)

dimethoate 税関データ

- 税関コード:2930909063

- 税関データ:

中国税関コード:

{"error_code":"54004","error_msg":"Please recharge"}{"error_code":"54004","error_msg":"Please recharge"}

{"error_code":"54004","error_msg":"Please recharge"}税金還付率:9.0% 規制条件{"error_code":"54004","error_msg":"Please recharge"}輸出入農薬登録証)

申告要素:

製品名, 成分含有量{"error_code":"54004","error_msg":"Please recharge"}

規制条件:

{"error_code":"54004","error_msg":"Please recharge"}輸出入農薬登録証

{"error_code":"54004","error_msg":"Please recharge"}

{"error_code":"54004","error_msg":"Please recharge"}一般関税:30.0%

dimethoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| FUJIFILM | 041-15843-100mg |

Dimethoate Standard |

60-51-5 | 100mg |

JPY 14000 | 2023-09-15 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D109822-2ml |

dimethoate |

60-51-5 | analytical standard,1.00mg/ml in methanol | 2ml |

¥240.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006453-1ml |

dimethoate |

60-51-5 | 100μg/ml( u=3%,: ) | 1ml |

¥164 | 2024-05-22 | |

| TRC | D460505-500mg |

Dimethoate |

60-51-5 | 500mg |

$ 119.00 | 2023-09-07 | ||

| TRC | D460505-10g |

Dimethoate |

60-51-5 | 10g |

$ 1380.00 | 2023-04-14 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D109819-250mg |

dimethoate |

60-51-5 | 250mg |

¥513.90 | 2023-09-03 | ||

| BAI LING WEI Technology Co., Ltd. | P-039N-10mg |

Dimethoate |

60-51-5 | 10mg |

¥ 340 | 2022-04-25 | ||

| BAI LING WEI Technology Co., Ltd. | P-039S-1mL |

Dimethoate ,100 μg/mL in MeOH |

60-51-5 | 100 μg/mL in MeOH | 1mL |

¥ 340 | 2022-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D98350-1ml |

Dimethoate |

60-51-5 | 100μg/ml( u=3%,: ) | 1ml |

¥148.0 | 2023-09-08 | |

| abcr | AB509224-100 mg |

Dimethoate, 98%; . |

60-51-5 | 98% | 100MG |

€125.00 | 2023-07-10 |

dimethoate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:60-51-5)Dimethoate

注文番号:LE10740

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:03

価格 ($):discuss personally

dimethoate 関連文献

-

L. F. Dupée,K. Gardner,P. Newton Analyst 1960 85 177

-

Tamara D. Lazarevi?-Pa?ti,Igor A. Pa?ti,Bojan Joki?,Biljana M. Babi?,Vesna M. Vasi? RSC Adv. 2016 6 62128

-

Mashaalah Zarejousheghani,Andreas Walte,Helko Borsdorf Anal. Methods 2018 10 2503

-

Xing Ding,Dong Xiao,Lei Ji,Ding Jin,Ke Dai,Zixin Yang,Shengyao Wang,Hao Chen Catal. Sci. Technol. 2018 8 3484

-

Shobhana K. Menon,Nishith R. Modi,Alok Pandya,Anand Lodha RSC Adv. 2013 3 10623

60-51-5 (dimethoate) 関連製品

- 1219794-81-6(Dimethoate-d6)

- 2540-82-1(Formothion Standard)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:60-51-5)Dimethoate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:60-51-5)dimethoate

清らかである:99%/99%

はかる:1g/5g

価格 ($):205.0/752.0